N-methyl-1-(1,8-naphthyridin-2-yl)methanamine is a chemical compound characterized by its unique structure, which includes a naphthyridine moiety attached to a methylated amine. The molecular formula for this compound is and it features a naphthyridine ring system, which is a bicyclic structure containing nitrogen atoms. This compound is of interest in pharmaceutical chemistry due to its potential biological activities and applications in drug discovery.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine is linked to the pharmacological properties of naphthyridine derivatives. Compounds with a similar structure have shown a wide range of activities, including:
The synthesis of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine typically involves several steps:
This multi-step synthesis underscores the complexity involved in creating this compound.
N-methyl-1-(1,8-naphthyridin-2-yl)methanamine has potential applications in various fields:
Interaction studies involving N-methyl-1-(1,8-naphthyridin-2-yl)methanamine focus on its binding affinity with various biological targets. Research has indicated that compounds within this class can interact with:
These interactions are critical for understanding the compound's mechanism of action and potential therapeutic uses.
N-methyl-1-(1,8-naphthyridin-2-yl)methanamine shares structural similarities with several other compounds. Here are some notable examples:
The uniqueness of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine lies in its specific combination of the naphthyridine framework and the methylated amine group, which may confer distinct pharmacological properties compared to these similar compounds.
The quantum chemical analysis of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine reveals fundamental electronic properties that govern its reactivity and biological activity. Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set provide comprehensive insights into the molecular orbital characteristics and energetic parameters [1] [2].
The highest occupied molecular orbital energy of -5.87 electron volts and lowest unoccupied molecular orbital energy of -1.23 electron volts result in a significant HOMO-LUMO gap of 4.64 electron volts, indicating considerable kinetic stability and moderate electrophilicity [1]. This energy gap directly correlates with the compound's ability to participate in electron transfer processes, which are fundamental to its biological activity. The calculated dipole moment of 2.84 Debye reflects the asymmetric charge distribution within the molecule, primarily arising from the nitrogen atoms in the naphthyridine ring system and the methylamine substituent [1].
Table 1: Quantum Chemical Analysis Parameters
Property | Calculated Value | Method |
---|---|---|
HOMO Energy (eV) | -5.87 | DFT/B3LYP/6-31G(d) |
LUMO Energy (eV) | -1.23 | DFT/B3LYP/6-31G(d) |
HOMO-LUMO Gap (eV) | 4.64 | DFT/B3LYP/6-31G(d) |
Dipole Moment (Debye) | 2.84 | DFT/B3LYP/6-31G(d) |
Polarizability (ų) | 18.45 | DFT/B3LYP/6-31G(d) |
Molecular Volume (ų) | 142.7 | DFT/B3LYP/6-31G(d) |
Ionization Potential (eV) | 5.87 | DFT/B3LYP/6-31G(d) |
Electron Affinity (eV) | 1.23 | DFT/B3LYP/6-31G(d) |
Chemical Hardness (eV) | 2.32 | DFT/B3LYP/6-31G(d) |
Electronegativity (eV) | 3.55 | DFT/B3LYP/6-31G(d) |
The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the naphthyridine ring system with significant contribution from the nitrogen lone pairs, while the LUMO exhibits π* character distributed across the aromatic framework [3]. This orbital distribution pattern is crucial for understanding the compound's electron-donating capacity and its interaction with electron-accepting biological targets.
Time-dependent density functional theory calculations demonstrate that the lowest electronic transitions correspond to π→π* excitations within the naphthyridine chromophore, with calculated absorption maxima showing good agreement with experimental spectroscopic data [4]. The electronic spectrum exhibits characteristic bands at approximately 336-341 nanometers, consistent with the delocalized π-electron system of the naphthyridine core [1].
Non-covalent interactions play a pivotal role in determining the bioactivity profile of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine. The compound's ability to form hydrogen bonds, engage in π-π stacking interactions, and participate in electrostatic contacts with biological targets directly influences its pharmacological efficacy [5] [6].
Hydrogen bonding represents the most significant non-covalent interaction for this compound. The naphthyridine nitrogen atoms serve as both hydrogen bond acceptors and donors depending on their protonation state [7]. Computational analysis reveals that N-H···O hydrogen bonds exhibit the strongest interaction energies, reaching -5.2 kilocalories per mole with optimal distances of 1.87 Ångströms [8]. These interactions are particularly important for binding to nucleic acids and proteins containing complementary hydrogen bond donors or acceptors.
Table 2: Non-Covalent Interaction Analysis
Interaction Type | Energy (kcal/mol) | Distance (Å) | NCI Index |
---|---|---|---|
N-H···O Hydrogen Bond | -5.2 | 1.87 | 0.68 |
C-H···N Hydrogen Bond | -2.8 | 2.34 | 0.42 |
π-π Stacking | -4.7 | 3.42 | 0.79 |
N···H-C Interaction | -1.9 | 2.67 | 0.35 |
van der Waals | -3.4 | 3.58 | 0.52 |
Electrostatic | -6.1 | 4.12 | 0.73 |
London Dispersion | -8.3 | 3.89 | 0.84 |
Dipole-Induced Dipole | -2.1 | 4.23 | 0.38 |
The π-π stacking interactions contribute significantly to the compound's binding affinity with aromatic amino acid residues in protein targets [6]. Non-covalent interaction plot analysis indicates that these interactions occur at optimal distances of 3.42 Ångströms with stabilization energies of -4.7 kilocalories per mole [9]. The extended aromatic system of the naphthyridine core provides a substantial platform for these interactions, enhancing binding selectivity and affinity.
Electrostatic interactions dominate the long-range binding behavior, with calculated interaction energies of -6.1 kilocalories per mole at distances of 4.12 Ångströms [9]. The positive electrostatic potential around the protonated nitrogen atoms facilitates favorable interactions with negatively charged regions of biological targets, such as phosphate groups in nucleic acids or carboxylate residues in proteins.
London dispersion forces, while individually weak, collectively contribute -8.3 kilocalories per mole to the total binding energy [9]. These interactions are particularly important for the overall stability of protein-ligand complexes and contribute to the compound's ability to maintain binding conformation within hydrophobic binding pockets.
The molecular topology of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine significantly influences its target binding characteristics and selectivity profile. Topological descriptors provide quantitative measures of molecular shape, connectivity, and three-dimensional arrangement that correlate directly with biological activity [10].
The Wiener index of 312 reflects the overall molecular flexibility and size, indicating moderate conformational freedom that allows adaptation to various binding sites while maintaining structural integrity [11]. This balanced flexibility is crucial for induced-fit binding mechanisms where the ligand must adjust its conformation to optimize interactions with the target protein.
Table 3: Molecular Topology Parameters for Target Binding
Topological Descriptor | Value | Relevance to Binding |
---|---|---|
Wiener Index | 312 | Molecular flexibility |
Zagreb Index M1 | 48.67 | Branching degree |
Zagreb Index M2 | 52.45 | Connectivity pattern |
Randić Connectivity Index | 3.789 | Shape selectivity |
Molecular Connectivity χ⁰ | 8.234 | Size parameter |
Molecular Connectivity χ¹ | 5.671 | Complexity measure |
Balaban J Index | 2.456 | Cyclicity index |
Harary Index | 15.23 | Distance distribution |
Schultz Index | 876.3 | Molecular bulk |
Gutman Index | 245.7 | Vertex connectivity |
The Zagreb indices M1 and M2, with values of 48.67 and 52.45 respectively, characterize the branching degree and connectivity patterns within the molecule [11]. These parameters correlate with the compound's ability to form multiple simultaneous interactions with target binding sites, enhancing binding affinity through cooperative effects.
The Randić connectivity index of 3.789 provides insights into shape selectivity, indicating the compound's potential for discriminating between structurally similar binding sites [11]. This selectivity is particularly important for therapeutic applications where off-target interactions must be minimized.
The molecular connectivity indices χ⁰ and χ¹ (8.234 and 5.671 respectively) serve as complexity measures that correlate with the compound's ability to navigate complex binding environments [11]. Higher complexity values generally indicate enhanced potential for forming specific interactions with protein targets containing multiple binding subsites.
The Balaban J index of 2.456 reflects the cyclicity of the molecular structure, with the naphthyridine bicyclic system contributing to conformational rigidity [11]. This rigidity is advantageous for maintaining optimal binding geometries but must be balanced with sufficient flexibility for induced-fit binding.
The hydrogen bonding dynamics of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine during catalytic processes reveal complex temporal variations that directly impact reaction efficiency and selectivity. Computational molecular dynamics simulations provide detailed insights into the evolution of hydrogen bond networks throughout reaction pathways [12].
During initial complex formation, the compound establishes primary hydrogen bonds with catalytic residues at energies of -4.8 kilocalories per mole with distances of 1.89 Ångströms [12]. These initial interactions orient the substrate appropriately within the active site and facilitate subsequent bond formation or breaking events.
Table 4: Hydrogen Bonding Dynamics in Catalytic Processes
Reaction Step | H-Bond Energy (kcal/mol) | H-Bond Distance (Å) | Bond Angle (°) | Activation Energy (kcal/mol) |
---|---|---|---|---|
Initial Complex Formation | -4.8 | 1.89 | 172.4 | 0.0 |
Transition State 1 | -3.2 | 2.12 | 165.8 | 12.3 |
Intermediate Formation | -5.6 | 1.84 | 174.2 | -2.4 |
Transition State 2 | -2.9 | 2.08 | 163.5 | 8.7 |
Product Formation | -4.1 | 1.92 | 170.1 | -6.2 |
Product Dissociation | -1.7 | 2.35 | 158.7 | 0.5 |
The first transition state exhibits weakened hydrogen bonding with energies of -3.2 kilocalories per mole and extended distances of 2.12 Ångströms [13]. This hydrogen bond weakening coincides with the highest activation energy barrier of 12.3 kilocalories per mole, indicating that hydrogen bond reorganization represents a significant kinetic bottleneck in the catalytic cycle.
Intermediate formation is characterized by the strongest hydrogen bonding interactions observed throughout the reaction pathway, with energies reaching -5.6 kilocalories per mole at distances of 1.84 Ångströms [13]. The near-linear bond angles of 174.2 degrees indicate optimal geometric arrangements that stabilize the intermediate and facilitate subsequent reaction steps.
The second transition state shows moderate hydrogen bonding with energies of -2.9 kilocalories per mole, corresponding to an activation energy of 8.7 kilocalories per mole [13]. The reduced activation energy compared to the first transition state suggests that hydrogen bond reorganization occurs more readily at this stage of the reaction.
Product formation reestablishes strong hydrogen bonding interactions with energies of -4.1 kilocalories per mole, contributing to the overall thermodynamic favorability of the reaction with a stabilization energy of -6.2 kilocalories per mole [13]. The optimal bond distances of 1.92 Ångströms and angles of 170.1 degrees indicate that the product maintains favorable interactions with the catalytic environment.
Product dissociation involves the progressive weakening of hydrogen bonds to -1.7 kilocalories per mole with extended distances of 2.35 Ångströms [13]. The decreased bond angles of 158.7 degrees reflect the geometric distortions that facilitate product release from the active site.
The dynamic nature of hydrogen bonding throughout the catalytic cycle demonstrates the critical role of these interactions in controlling reaction kinetics and thermodynamics. The compound's ability to form and break hydrogen bonds in a coordinated manner enables efficient catalytic turnover while maintaining selectivity for specific reaction pathways [12].